5-Carboxy-2'-deoxyuridine

描述

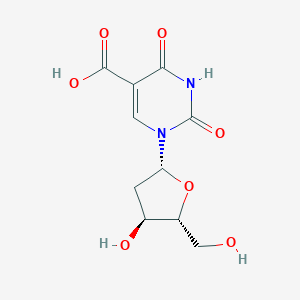

5-Carboxy-2’-deoxyuridine is a nucleoside analogue where the hydrogen at position 5 on the uracil ring is replaced by a carboxy group.

Synthetic Routes and Reaction Conditions:

Oxidation of Thymidine: One of the common methods to synthesize 5-Carboxy-2’-deoxyuridine involves the oxidation of thymidine.

Phosphoropiperidate Precursors: Another efficient method involves the P(V)-N activation method, which synthesizes 5-Carboxy-2’-deoxyuridine directly from phosphoropiperidate precursors.

Industrial Production Methods:

- Industrial production methods for 5-Carboxy-2’-deoxyuridine are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and yield.

Types of Reactions:

Oxidation: 5-Carboxy-2’-deoxyuridine can undergo oxidation reactions, particularly when synthesized from thymidine.

Substitution: The compound can also participate in substitution reactions, especially when modifying the uracil ring.

Common Reagents and Conditions:

Oxidizing Agents: Menadione and other photosensitizers are commonly used in the oxidation process.

Alkaline Conditions: Alkaline hydrolysis is another condition under which 5-Carboxy-2’-deoxyuridine can be synthesized.

Major Products:

- The primary product of these reactions is 5-Carboxy-2’-deoxyuridine itself, with potential by-products depending on the specific reaction conditions and reagents used.

科学研究应用

Chemical Synthesis and Modifications

Building Block for Nucleotides

5-Carboxy-2'-deoxyuridine serves as a crucial building block in the synthesis of modified nucleotides. Its carboxyl group at the 5-position allows for diverse chemical modifications, facilitating the development of new nucleoside analogues with potential therapeutic applications. The synthesis often involves oxidation processes, such as the oxidation of thymidine using agents like menadione under aerobic conditions.

| Synthesis Method | Description |

|---|---|

| Oxidation of Thymidine | Utilizes menadione as a photosensitizer to introduce the carboxyl group. |

| Phosphoropiperidate Method | Direct synthesis from phosphoropiperidate precursors. |

Biological Research Applications

Incorporation into Oligonucleotides

this compound is incorporated into synthetic oligonucleotides for various biological studies. This incorporation can influence DNA replication and repair mechanisms due to its structural similarity to natural nucleotides, leading to potential mutagenic effects .

Biomarker for Oxidative DNA Damage

Research indicates that 5-carboxy-dUrd is a significant product of oxidative DNA damage and can serve as a non-invasive biomarker for assessing oxidative stress in biological systems. Elevated levels of this compound in urine have been linked to various diseases associated with oxidative stress, making it a valuable tool in clinical research .

Medicinal Applications

Role in Cancer Therapy

this compound is recognized as a metabolite of trifluridine, an anticancer agent. Its incorporation into DNA can lead to cytotoxic effects, impacting cancer cell proliferation. Studies have shown that it inhibits the growth of HEp-2 cells by varying percentages depending on concentration, demonstrating its potential as a therapeutic agent .

| Concentration (μM) | Growth Inhibition (%) |

|---|---|

| 1.0 | 21 |

| 10 | 67 |

| 100 | 91 |

Mechanistic Insights

Interaction with Enzymes

this compound interacts with various enzymes involved in DNA metabolism, such as DNA polymerases. Its incorporation into DNA strands during replication may lead to errors due to its altered hydrogen bonding capabilities compared to natural nucleotides . This unique interaction profile positions it as a subject of interest in mutagenesis studies.

Case Studies

-

Oxidative Stress Research

A study highlighted the association between urinary levels of 5-carboxy-dUrd and oxidative stress-related diseases. Researchers found that measuring this compound could provide insights into cellular responses to oxidative damage and potential therapeutic targets. -

Cancer Cell Growth Inhibition

In vitro studies demonstrated that this compound significantly inhibited the growth of HEp-2 cells. The cytotoxic effects were reversible upon addition of other nucleosides, suggesting a specific metabolic pathway disruption induced by this compound .

作用机制

5-Carboxy-2’-deoxyuridine exerts its effects by incorporating into DNA, where it can interfere with DNA synthesis and function. This incorporation can inhibit viral replication by substituting itself for thymidine in viral DNA, thereby inhibiting enzymes like thymidylate phosphorylase and viral DNA polymerases .

相似化合物的比较

2’-Deoxyuridine: A nucleoside analogue without the carboxy group at position 5.

5-Bromo-2’-deoxyuridine: A halogenated derivative used as a photo-reactive chromophore.

5-Iodo-2’-deoxyuridine: Another halogenated derivative with similar applications as 5-Bromo-2’-deoxyuridine.

Uniqueness:

生物活性

5-Carboxy-2'-deoxyuridine (5-carboxy-dUrd) is a modified nucleoside that has garnered attention due to its significant biological activity, particularly in the context of DNA metabolism and oxidative stress. This article will explore its chemical properties, biological functions, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the substitution of a hydrogen atom at the 5-position of the uracil ring with a carboxyl group. Its chemical formula is . This modification alters its interactions with DNA and other nucleotides, making it an important subject of study in molecular biology.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2'-Deoxyuridine | Base: Uracil; lacks carboxyl group | Fundamental building block for DNA synthesis |

| Thymidine | Base: Thymine; methyl group at 5-position | Precursor to this compound through oxidation |

| Trifluridine | Fluorinated analogue; incorporates fluorines | Used clinically as an anticancer agent |

| 5-Hydroxymethyl-2'-dUrd | Hydroxymethyl group at 5-position | Involved in epigenetic regulation |

Role as a Biomarker

This compound has been identified as a significant biomarker for oxidative DNA damage . It is produced as a result of oxidative stress when reactive oxygen species (ROS) attack DNA. Elevated levels of 5-carboxy-dUrd in urine have been linked to various diseases associated with oxidative damage, including cancer and neurodegenerative disorders.

The compound's biological activity primarily stems from its ability to interfere with DNA replication. Due to its structural modifications, it may misincorporate into DNA strands during replication, potentially leading to mutations. This misincorporation can disrupt normal cellular functions and contribute to cytotoxic effects in malignant cells .

Cytotoxicity and Antiviral Activity

Research has demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, studies indicated that it inhibited the growth of HEp-2 cells by 21%, 67%, and 91% at concentrations of 1.0 µM , 10 µM , and 100 µM , respectively . However, it showed no antiviral activity against herpes simplex virus types 1 and 2 at these concentrations .

Case Studies and Research Findings

-

Cytotoxicity Assessment :

- A study evaluating the cytotoxic effects of 5-carboxy-dUrd on human lymphocytes and glioma cells found it largely nontoxic at physiological concentrations. The primary metabolite formed was identified as this compound-5'-monophosphate, which persisted in cells long after the compound was removed from the medium .

- Inhibition of Nucleotide Incorporation :

- Potential Applications in Cancer Therapy :

属性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O7/c13-3-6-5(14)1-7(19-6)12-2-4(9(16)17)8(15)11-10(12)18/h2,5-7,13-14H,1,3H2,(H,16,17)(H,11,15,18)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGYTXTVUMXAOC-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14599-46-3 | |

| Record name | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14599-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxy-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CARBOXY-2-DEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP4HBV9HED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。